molecular formula C8H5Br2NO3 B13696797 2,2-Dibromo-1-(2-nitrophenyl)ethanone

2,2-Dibromo-1-(2-nitrophenyl)ethanone

Cat. No.: B13696797
M. Wt: 322.94 g/mol
InChI Key: MZYWYIPEBTVDIC-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H5Br2NO3. It is a yellow crystalline solid that belongs to the family of α-bromoacetophenones. This compound is commonly used in organic synthesis and has been found to exhibit biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(2-nitrophenyl)ethanone can be synthesized through the bromination of 2-nitroacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include 2-amino-1-(2-nitrophenyl)ethanone or 2-thio-1-(2-nitrophenyl)ethanone.

    Reduction: Products include 2,2-dibromo-1-(2-aminophenyl)ethanone.

    Oxidation: Products include 2,2-dibromo-1-(2-nitrophenyl)acetic acid.

Scientific Research Applications

2,2-Dibromo-1-(2-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(4-nitrophenyl)ethanone
  • 2,2-Dibromo-1-(4-bromophenyl)ethanone
  • 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Uniqueness

2,2-Dibromo-1-(2-nitrophenyl)ethanone is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to para or meta positions, making this compound distinct in its chemical behavior and applications .

Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2,2-dibromo-1-(2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-3-1-2-4-6(5)11(13)14/h1-4,8H

InChI Key

MZYWYIPEBTVDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Br)Br)[N+](=O)[O-]

Origin of Product

United States

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